6-Nitropiperonyl alcohol

Description

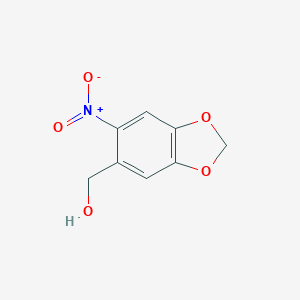

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKQKDTZQNFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-08-9 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15341-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitropiperonyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Multifunctional Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Nitropiperonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This compound, systematically known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a specialized organic compound distinguished by its unique trifunctional architecture: a primary alcohol, a nitro group, and a methylenedioxy moiety integrated into a single aromatic scaffold.[1][] This strategic combination of functional groups imparts a versatile reactivity profile, positioning it as a valuable intermediate in advanced organic synthesis and a sophisticated tool in modern biochemical research.[1][3][4]

First synthesized in the latter half of the 20th century, its prominence grew significantly with its application in photoremovable protecting group technologies, where its nitroaromatic system offers superior photolytic efficiency for controlling biological processes with spatial and temporal precision.[1] This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals in chemical and biological sciences.

Caption: Chemical Structure of (6-nitro-1,3-benzodioxol-5-yl)methanol.

Physicochemical Properties

This compound is typically supplied as a yellow crystalline powder.[][3] Its physical and chemical characteristics are dictated by the interplay of its functional groups, which influence its melting point, solubility, and electronic properties. The quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15341-08-9 | [1][4] |

| Molecular Formula | C₈H₇NO₅ | [1][4] |

| Molecular Weight | 197.14 g/mol | [1][4] |

| Appearance | Yellow Powder / Solid | [][3][4] |

| Melting Point | 120.5 - 126.5 °C | [3][4][5] |

| Boiling Point | 334.23 °C (Estimated) | [4] |

| Density | 1.50 - 1.56 g/cm³ (Estimated) | [][4] |

| pKa | 13.65 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis and Reactivity

Synthetic Pathway

The principal route for synthesizing this compound involves the electrophilic nitration of a piperonyl-derived precursor. While direct nitration of 3,4-Methylenedioxybenzyl ethanol is a viable method, a common and controllable laboratory-scale synthesis involves a two-step process starting from the more readily available piperonal (3,4-methylenedioxybenzaldehyde).[1]

-

Nitration of Piperonal: Piperonal is nitrated to form 6-Nitropiperonal. This reaction requires careful control of temperature to prevent over-nitration and side-product formation.

-

Reduction of 6-Nitropiperonal: The aldehyde functional group of 6-Nitropiperonal is then selectively reduced to a primary alcohol to yield the final product.

Caption: Two-step synthesis pathway for this compound from piperonal.

Exemplary Synthesis Protocol (Two-Step)

Step 1: Synthesis of 6-Nitropiperonal from Piperonal [6]

-

Rationale: This protocol utilizes concentrated nitric acid for electrophilic aromatic substitution. The reaction is exothermic and must be cooled to ensure regioselectivity and prevent degradation. The product is isolated by precipitation in an ice bath, leveraging its lower solubility in the cold aqueous medium.

-

Methodology:

-

In a round-bottom flask, suspend piperonal (1.0 g, 6.66 mmol) in concentrated nitric acid (3.3 mL).

-

Maintain the suspension at room temperature under vigorous magnetic stirring. The reaction onset is indicated by an immediate color change from colorless to yellow.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by distilled water until the filtrate is pH 7.

-

Step 2: Reduction of 6-Nitropiperonal to this compound

-

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent ideal for selectively reducing aldehydes in the presence of a nitro group. The reaction is typically performed in an alcoholic solvent where both the substrate and reagent are soluble.

-

Methodology:

-

Dissolve the synthesized 6-Nitropiperonal (1.0 g, 5.12 mmol) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.2 g, 5.3 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is slightly acidic, which decomposes the excess NaBH₄.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography as needed.

-

Chemical Reactivity

The reactivity of this compound is a composite of its constituent functional groups:

-

Alcohol Group (-CH₂OH): As a primary alcohol, it undergoes typical reactions such as oxidation to form the corresponding aldehyde (6-Nitropiperonal) or carboxylic acid, and esterification with carboxylic acids or their derivatives to form esters.[1]

-

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), providing a synthetic handle to access amino-substituted derivatives.[1]

-

Photolability: The ortho-nitrobenzyl alcohol framework is the basis for its use as a photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the molecule undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected molecule and a nitroso byproduct.[1] This property allows for the precise release of biologically active molecules or chemical reagents in a controlled manner.[1]

Expected Spectroscopic Signature

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets are expected in the aromatic region (~7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet would appear around 6.0-6.2 ppm.

-

Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between 2.0-5.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Distinct signals for the six aromatic carbons, with those attached to or influenced by the electron-withdrawing nitro group shifted downfield.

-

A signal for the methylenedioxy carbon (~100-105 ppm).

-

A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol C-O bond and the ether linkages of the methylenedioxy group.

-

Applications in Research and Development

The unique structure of this compound makes it a highly valuable molecule in several scientific domains.

Intermediate in Organic Synthesis

It serves as a key building block for more complex molecules. The alcohol can be functionalized, and the nitro group can be transformed into an amine, which can then participate in a wide range of coupling and derivatization reactions. This makes it a precursor for potential pharmaceuticals, including anticonvulsants and anti-inflammatories, as well as specialized dyes and pigments.[1]

Tool for Proteomics Research

In the study of proteins, this compound is used as a biochemical reagent.[1][7] Its structure allows it to function as a cross-linking agent, forming covalent bonds with specific amino acid residues on proteins.[1] This application is critical for:

-

Mapping Protein-Protein Interactions: By linking interacting proteins, researchers can isolate and identify protein complexes within a cell.

-

Stabilizing Transient Complexes: It can stabilize weak or temporary protein interactions, making them easier to detect during co-immunoprecipitation experiments.[1]

-

Interaction Surface Mapping: It can be used to probe the binding sites of proteins.[1]

Caption: Conceptual workflow of protein cross-linking using a derivative of this compound.

Photoremovable Protecting Group

This is one of its most sophisticated applications. By attaching this compound to a biomolecule (like a nucleotide or an amino acid), the biomolecule's activity is "caged" or blocked. The activity can be restored on-demand by exposing the sample to UV light, which cleaves the 6-Nitropiperonyl group. This provides researchers with powerful control over biological systems, enabling:[1]

-

Temporal Control: Activating a biological process at a precise moment.

-

Spatial Precision: Activating a process in a specific subcellular location by focusing a beam of light.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

| Pictogram | GHS Code | Hazard Statement | Source |

|

| GHS07 | Warning | |

| H302 | Harmful if swallowed. | ||

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. |

Safe Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling. Avoid generating dust. Keep away from heat, sparks, and open flames.[8][9]

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability.[4]

-

Sensitivities: The compound is noted to be light-sensitive.[4] Protect from direct sunlight.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely designed molecular tool. Its chemical properties, governed by the strategic placement of its alcohol, nitro, and methylenedioxy groups, provide a foundation for diverse applications ranging from the synthesis of novel pharmaceuticals to the advanced spatiotemporal control of biological systems. For researchers and developers, a thorough understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in pushing the boundaries of chemical and biological innovation.

References

- 1. Buy this compound | 15341-08-9 [smolecule.com]

- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. A18140.06 [thermofisher.com]

- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 6-Nitropiperonyl Alcohol for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

6-Nitropiperonyl alcohol, with the CAS number 15341-08-9, is a nitro-substituted aromatic alcohol that has garnered interest within the scientific community for its potential as a versatile intermediate in organic synthesis and as a tool in biochemical research. Its structure, featuring a piperonyl (3,4-methylenedioxybenzyl) backbone appended with a nitro group, imparts a unique reactivity profile that makes it a valuable precursor for a range of more complex molecules. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research, particularly in the realms of proteomics and the development of novel therapeutics such as anticonvulsants.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. This section details the key characteristics of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15341-08-9 | |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.15 g/mol | |

| Appearance | Yellow powder/solid | |

| Melting Point | 122.5 °C | |

| Boiling Point | 460.44 °C (estimated) | |

| Density | 1.561 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol |

Spectroscopic Profile: An Analytical Perspective

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the benzylic alcohol protons, and the hydroxyl proton. The aromatic protons will likely appear as singlets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the dioxole ring should present as a characteristic singlet. The benzylic CH₂ protons adjacent to the alcohol will also be a singlet, and the hydroxyl proton will likely be a broad singlet, the position of which can be concentration and solvent-dependent.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal signals for each of the eight unique carbon atoms in the molecule. The carbons of the aromatic ring will appear in the downfield region (typically 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The benzylic carbon attached to the hydroxyl group would be expected in the 60-70 ppm range. The methylene carbon of the dioxole ring will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-O stretching of the primary alcohol would likely be observed in the 1000-1050 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic ring and the CH₂ groups, as well as aromatic C=C stretching bands, would be present.

-

Mass Spectrometry (Predicted Fragmentation): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 197 would be expected. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a common fragmentation pathway for alcohols. Dehydration (loss of H₂O) is another possibility. The presence of the nitro group will also influence the fragmentation pattern, with potential losses of NO, NO₂, or other small neutral molecules.

Synthesis and Purification: A Practical Approach

The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of its precursor, piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a plausible method based on standard organic chemistry procedures for the nitration of activated aromatic rings. It should be performed by trained chemists with appropriate safety precautions in a fume hood.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio with constant stirring. Maintain the temperature below 10 °C.

-

Dissolution of Starting Material: In a separate flask, dissolve piperonyl alcohol in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

-

Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the solution of piperonyl alcohol, ensuring the reaction temperature does not exceed 10-15 °C. Vigorous stirring is essential during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude this compound should precipitate as a yellow solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol or a mixture of ethanol and water is a likely candidate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude, dried this compound in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven at a moderate temperature.

Key Chemical Reactions and Mechanistic Insights

The chemical reactivity of this compound is dictated by its three key functional groups: the aromatic ring, the nitro group, and the primary alcohol.

-

Reactions of the Alcohol Group: The primary alcohol can undergo typical reactions such as esterification with carboxylic acids or acid chlorides, and oxidation to the corresponding aldehyde (6-nitropiperonal) or carboxylic acid (6-nitropiperonylic acid) using appropriate oxidizing agents.

-

Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating derivatives with different electronic and biological properties.

-

Reactions involving the Aromatic Ring: The electron-deficient nature of the aromatic ring due to the nitro group makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Drug Development and Proteomics

This compound's unique structural features make it a valuable tool in both drug discovery and proteomics research.

Potential as a Precursor for Anticonvulsant Agents

The 3,4-methylenedioxy moiety is a structural feature present in a number of neurologically active compounds. Research has demonstrated that compounds containing a 6,7-methylenedioxyphthalazin-1(2H)-one scaffold exhibit potent anticonvulsant activity. The synthesis of such compounds often involves multi-step sequences where a substituted methylenedioxybenzene derivative is a key starting material.

This compound, with its versatile functional groups, represents a promising starting point for the synthesis of novel anticonvulsant candidates. The nitro group can be reduced to an amine, which can then be further elaborated to construct heterocyclic ring systems. The benzylic alcohol can be oxidized or otherwise functionalized to introduce additional diversity.

Plausible Synthetic Route to a Phthalazinone Anticonvulsant Precursor

Caption: A plausible synthetic pathway illustrating the potential of this compound as a precursor to anticonvulsant scaffolds.

Application in Proteomics: A Bifunctional Cross-linking Agent

In the field of proteomics, chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes. This compound possesses the characteristics of a bifunctional cross-linking agent. Its aromatic ring can engage in non-covalent interactions (e.g., π-stacking) with hydrophobic regions of proteins, while the hydroxyl group can be activated to form covalent bonds with specific amino acid residues, such as primary amines (e.g., lysine).

Plausible Experimental Protocol: Protein Cross-linking

Disclaimer: This is a generalized and plausible protocol. The optimal conditions (e.g., concentrations, incubation times) would need to be determined empirically for each specific protein system.

-

Protein Complex Preparation: Prepare the protein complex of interest in a suitable buffer (e.g., HEPES or PBS) at an appropriate concentration.

-

Cross-linker Activation (Hypothetical): The hydroxyl group of this compound would likely require activation to become reactive towards amine groups on proteins. This could potentially be achieved by converting it to a more reactive species, such as a tosylate or by using a coupling agent like a carbodiimide in the presence of an N-hydroxysuccinimide (NHS) ester to form an NHS-activated ester.

-

Cross-linking Reaction: Add the activated this compound derivative to the protein solution and incubate at a controlled temperature (e.g., room temperature or 4 °C) for a specific duration (e.g., 30 minutes to 2 hours).

-

Quenching: Quench the reaction by adding a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted cross-linker.

-

Analysis of Cross-linked Products:

-

SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

-

Mass Spectrometry: For identification of cross-linked peptides, the protein mixture is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptides, providing information on which amino acid residues are in close proximity in the protein complex.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure and the presence of versatile functional groups allow for its use as a key intermediate in the construction of more complex molecular architectures, including those with potential anticonvulsant activity. Furthermore, its bifunctional nature suggests its utility as a cross-linking agent in proteomics research. While a comprehensive body of literature on this specific compound is still developing, this guide provides a solid foundation of its known properties, plausible and practical experimental procedures, and a forward-looking perspective on its applications. As research continues, the full potential of this compound in advancing science and medicine will undoubtedly be further elucidated.

An In-depth Technical Guide to (6-nitro-1,3-benzodioxol-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (6-nitro-1,3-benzodioxol-5-yl)methanol

(6-nitro-1,3-benzodioxol-5-yl)methanol, also known by its common name 6-nitropiperonyl alcohol, is a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug development. Its structure, featuring a nitro-substituted benzodioxole core, provides a versatile scaffold for the synthesis of a wide array of complex molecular architectures. The presence of both a reactive nitro group and a primary alcohol function allows for sequential and site-selective modifications, making it a valuable building block for creating libraries of novel compounds for biological screening. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its critical role in the development of new therapeutic agents.

Chemical Identity and Nomenclature

The compound in focus is systematically named (6-nitro-1,3-benzodioxol-5-yl)methanol according to IUPAC nomenclature. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [1] |

| Common Name | This compound | [1][] |

| CAS Number | 15341-08-9 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.15 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Melting Point | 121-125 °C | [4] |

Synthesis and Mechanism

The principal route for the synthesis of (6-nitro-1,3-benzodioxol-5-yl)methanol is the electrophilic aromatic substitution of its precursor, piperonyl alcohol ((1,3-benzodioxol-5-yl)methanol). The electron-donating effect of the methylenedioxy group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the ortho position of the benzyl alcohol substituent.

Reaction Mechanism: Electrophilic Aromatic Nitration

The nitration of piperonyl alcohol proceeds via a classic electrophilic aromatic substitution mechanism. This multi-step process can be visualized as follows:

Caption: Mechanism of Electrophilic Aromatic Nitration of Piperonyl Alcohol.

Experimental Protocol: Nitration of Piperonyl Alcohol

Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of activated aromatic compounds. Specific reaction conditions may require optimization. Due to a lack of a publicly available, detailed protocol for this specific transformation, this procedure is provided for illustrative purposes.

Materials:

-

Piperonyl alcohol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperonyl alcohol in a minimal amount of a suitable solvent, such as glacial acetic acid or dichloromethane, and cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of piperonyl alcohol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic data is essential for the identification, purification, and downstream application of (6-nitro-1,3-benzodioxol-5-yl)methanol.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons will appear as singlets or doublets in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the dioxole ring will likely appear as a singlet around δ 6.0-6.2 ppm. The benzylic methylene protons adjacent to the hydroxyl group are expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the range of δ 110-150 ppm. The methylene carbon of the dioxole ring is expected around δ 100-105 ppm, and the benzylic carbon bearing the hydroxyl group should appear around δ 60-65 ppm.

Expected FTIR and Mass Spectrometry Data

-

FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch from the alcohol at approximately 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and methylene groups around 2850-3100 cm⁻¹, strong asymmetric and symmetric N-O stretching of the nitro group at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O stretching of the alcohol and the ether linkages of the dioxole ring in the 1000-1250 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns would involve the loss of the hydroxyl group, the nitro group, and cleavage of the benzylic carbon.

Applications in Drug Discovery and Organic Synthesis

The primary utility of (6-nitro-1,3-benzodioxol-5-yl)methanol lies in its role as a precursor to (6-amino-1,3-benzodioxol-5-yl)methanol. The reduction of the nitro group to a primary amine is a critical transformation that opens up a vast array of synthetic possibilities.

Reduction to (6-amino-1,3-benzodioxol-5-yl)methanol

The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Caption: Reduction of the nitro group to form the corresponding amine.

A Key Intermediate for Bioactive Molecules

The resulting aminobenzyl alcohol is a bifunctional molecule that can be further elaborated. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the alcohol can be oxidized, esterified, or converted to a leaving group for nucleophilic substitution. This dual functionality makes it a valuable synthon for the construction of compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents. While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, the structural motif is present in numerous biologically active compounds.

Safety and Handling

(6-nitro-1,3-benzodioxol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

(6-nitro-1,3-benzodioxol-5-yl)methanol is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the nitration of piperonyl alcohol provides access to a versatile building block. The subsequent reduction of the nitro group to an amine unlocks a wide range of synthetic transformations, enabling the creation of diverse molecular libraries for drug discovery programs. Further research into the applications of this compound and its derivatives holds significant promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 6-Nitropiperonyl Alcohol from Piperonyl Alcohol

This guide provides a comprehensive overview of the synthesis of 6-nitropiperonyl alcohol, a key intermediate in the pharmaceutical and specialty chemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, experimental protocols, safety considerations, and product characterization.

Introduction: The Significance of this compound

This compound, with the IUPAC name (6-nitro-1,3-benzodioxol-5-yl)methanol, is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatories.[1] Its molecular structure, featuring a nitro group attached to a piperonyl alcohol backbone, allows for diverse chemical modifications, making it a versatile building block in organic synthesis.[1] The compound also finds applications in proteomics research as a cross-linking agent and in the synthesis of dyes and pigments.[1]

Core Synthesis: The Nitration of Piperonyl Alcohol

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of piperonyl alcohol with a suitable nitrating agent.[1] This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the piperonyl alcohol molecule.

Mechanism of Electrophilic Aromatic Nitration

The nitration of an aromatic compound like piperonyl alcohol typically proceeds through a well-established three-step mechanism:[2]

-

Generation of the Electrophile (Nitronium Ion): The reaction is commonly carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] Sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][4]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of piperonyl alcohol attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The nitro group can add to different positions on the ring, but the directing effects of the existing substituents on the piperonyl alcohol molecule favor substitution at the 6-position.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[2] This step restores the aromaticity of the ring, yielding the final product, this compound.[2]

Diagram of the Nitration Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

Piperonyl alcohol (C₈H₈O₃)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ice

-

Suitable organic solvent for recrystallization (e.g., ethanol, methanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Thermometer

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly and carefully add a predetermined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This process is highly exothermic and must be performed with caution.[5] Allow the mixture to cool to 0-5 °C.

-

Dissolution of Starting Material: In a separate beaker, dissolve a measured amount of piperonyl alcohol in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the cooled piperonyl alcohol solution dropwise to the nitrating mixture while maintaining the reaction temperature between 0-10 °C with vigorous stirring. Careful temperature control is crucial to prevent over-nitration and side reactions.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[6]

-

Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the crude this compound to precipitate out of the solution as a yellow solid.[6]

-

Isolation of the Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Neutralization: Wash the solid cake in the funnel with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with cold deionized water.[6]

-

Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product as a yellow crystalline solid.

Safety Considerations

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[7]

-

Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[8][9] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Exothermic Reaction: The nitration reaction is highly exothermic.[7][11] Inadequate temperature control can lead to a runaway reaction, potentially causing an explosion.[5] Always use an ice bath and add reagents slowly.[5]

-

Violent Reactions: Nitric acid reacts violently with many organic compounds, including alcohols.[8][10] Ensure that all equipment is clean and dry, and avoid contact with incompatible materials.

-

Spill and Exposure Procedures: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes.[9] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[8][9] Have appropriate spill containment and neutralization materials, such as sodium bicarbonate, readily available.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇NO₅[1][12] |

| Molecular Weight | 197.14 g/mol [1] |

| Appearance | Yellow powder/solid[][14] |

| Melting Point | 121-125 °C[14] |

| Solubility | Slightly soluble in DMSO and Methanol[14] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the aromatic ring, the methylene group of the alcohol, and the methylenedioxy group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon atoms in the molecule.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group, the nitro (NO₂) group (asymmetric and symmetric stretching), the aromatic C-H bonds, and the C-O bonds of the ether and alcohol.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Diagram of the Characterization Process

Caption: A schematic outlining the analytical methods used to characterize the final product.

Conclusion

The synthesis of this compound from piperonyl alcohol via electrophilic aromatic nitration is a well-established and efficient method. This guide has provided a detailed protocol, emphasizing the critical aspects of the reaction mechanism, experimental procedure, safety precautions, and product characterization. By following these guidelines, researchers can safely and effectively synthesize this important chemical intermediate for various applications in research and development.

References

- 1. Buy this compound | 15341-08-9 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. scbt.com [scbt.com]

- 14. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Characterization of 6-Nitropiperonyl Alcohol

This guide provides an in-depth analysis of the expected spectroscopic data for 6-Nitropiperonyl alcohol ((6-nitro-1,3-benzodioxol-5-yl)methanol), a key intermediate in various organic syntheses and a valuable biochemical tool in proteomics research.[1][2] While comprehensive, publicly available experimental spectra for this specific molecule are scarce, this document, grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and its Spectroscopic Implications

This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) possesses a unique assembly of functional groups that dictate its spectroscopic behavior.[][4] The core structure is a benzodioxole ring, substituted with a nitro group (-NO₂) and a hydroxymethyl group (-CH₂OH). Understanding the interplay of these groups is paramount to interpreting the spectral data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the benzylic protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | ~7.5 - 8.0 | s | - |

| Ar-H | ~7.0 - 7.5 | s | - |

| -O-CH₂-O- | ~6.1 | s | - |

| -CH₂-OH | ~4.7 | d | ~6 |

| -CH₂-OH | ~2.5 - 3.5 (broad) | t | ~6 |

Causality Behind Predictions:

-

Aromatic Protons: The two aromatic protons are in different electronic environments. The proton ortho to the nitro group is expected to be the most downfield due to strong deshielding.

-

Methylenedioxy Protons: The two protons of the methylenedioxy group are chemically equivalent and typically appear as a sharp singlet around 6.1 ppm.

-

Benzylic Protons: The benzylic protons (-CH₂OH) will appear as a doublet, coupled to the hydroxyl proton. The exact chemical shift can vary depending on the solvent and concentration.

-

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad triplet due to coupling with the adjacent methylene protons and exchange with the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~140 - 150 |

| C-CH₂OH | ~135 - 145 |

| Aromatic C-H | ~105 - 120 |

| Aromatic C-H | ~105 - 120 |

| Aromatic C-O | ~145 - 155 |

| Aromatic C-O | ~145 - 155 |

| -O-CH₂-O- | ~102 |

| -CH₂-OH | ~60 - 65 |

Causality Behind Predictions:

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms of the benzodioxole ring will be the most downfield. The protonated aromatic carbons will appear in the typical aromatic region.

-

Methylenedioxy Carbon: The carbon of the methylenedioxy group has a characteristic chemical shift around 102 ppm.

-

Benzylic Carbon: The benzylic carbon will be found in the range of 60-65 ppm, typical for a carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Perform a D₂O exchange experiment to confirm the hydroxyl proton signal, which will disappear upon addition of D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.

-

Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (the CH₂ signal will be negative, while CH and CH₃ signals will be positive).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Asymmetric N-O Stretch (NO₂) | 1500 - 1560 | Strong |

| Symmetric N-O Stretch (NO₂) | 1340 - 1380 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-O Stretch (ether, methylenedioxy) | 1000 - 1300 | Strong |

Causality Behind Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the high-frequency region of the spectrum.

-

N-O Stretches: The nitro group will exhibit two strong and distinct stretching vibrations.

-

C-O Stretches: Both the alcohol and the methylenedioxy ether linkages will show strong C-O stretching bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): A peak at m/z = 197 is expected, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

Caption: Key predicted fragmentation pathways.

Causality Behind Predictions:

-

Loss of Hydroxyl Radical: Alpha-cleavage next to the oxygen atom can lead to the loss of a hydroxyl radical (•OH).

-

Dehydration: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O).

-

Loss of Nitro Group: The C-N bond can cleave, resulting in the loss of a nitro radical (•NO₂).

-

Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of a hydroxymethyl radical (•CH₂OH).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

To gain more structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 197) and fragmenting it to observe the daughter ions.

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its quality control and application in research and development. This guide provides a comprehensive, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols outline best practices for acquiring high-quality, reliable data. By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic particles, researchers can confidently interpret the spectroscopic data for this and other related compounds.

References

A Methodological Guide to the Single-Crystal X-ray Structure Determination of 6-Nitropiperonyl Alcohol

Executive Summary: 6-Nitropiperonyl alcohol (also known as (6-nitro-1,3-benzodioxol-5-yl)methanol) is a key organic intermediate and a valuable biochemical reagent in proteomics research.[1][2][3] Its utility in applications such as chemical cross-linking for stabilizing protein structures for X-ray crystallography underscores the importance of understanding molecular architecture at the atomic level.[2] This guide presents a comprehensive, field-proven methodology for determining the three-dimensional crystal structure of this compound via single-crystal X-ray diffraction (SC-XRD). While a publicly deposited crystal structure for this specific compound (CAS 15341-08-9) is not available in major crystallographic databases as of this writing, this document outlines the complete experimental and computational workflow required for its determination. To illustrate the principles of structural analysis, data from a closely related molecule containing the same core scaffold, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, is used as a practical example.[4]

Introduction: The Rationale for Structural Elucidation

The precise arrangement of atoms in a crystalline solid dictates its macroscopic properties and its interactions in a biological or chemical system. For a molecule like this compound, a definitive crystal structure provides critical insights into:

-

Molecular Conformation: Understanding the intrinsic geometry, including bond lengths, bond angles, and the torsion angles that define the spatial orientation of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups relative to the benzodioxole ring.

-

Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack together in the solid state. These forces are fundamental to crystal stability, solubility, and polymorphism.

-

Structure-Activity Relationships: In drug development, the three-dimensional shape and electrostatic potential of a molecule are paramount for its binding affinity to biological targets.[5] Structural data provides an empirical foundation for computational modeling and rational drug design.

This guide serves as a blueprint for researchers aiming to perform this structural determination, from initial synthesis and crystallization to final data analysis and interpretation.

Part I: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the procurement of a high-purity, single crystal of suitable size and quality.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of the parent compound, piperonyl alcohol. The introduction of the nitro group is a critical step that influences the molecule's electronic and steric properties.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of piperonyl alcohol in glacial acetic acid to 0-5°C using an ice bath.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and glacial acetic acid. Add this mixture dropwise to the cooled piperonyl alcohol solution, ensuring the temperature does not exceed 10°C. The regioselectivity of the nitration is directed by the electron-donating nature of the methylenedioxy group, favoring substitution at the 6-position.

-

Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours. Pour the reaction mixture slowly over crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity (>98% by GC, as specified by commercial suppliers[3]).

Crystallization Methodology

Growing a single crystal suitable for X-ray diffraction is often the most challenging phase. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

Protocol: Slow Evaporation Technique

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to find a system where the compound is sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Crystal Growth: Filter the warm solution into a clean vial, cover it loosely with paraffin film pierced with a few small holes, and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the process of data collection can begin.

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dott Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol: Data Collection & Reduction

-

Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Instrumentation: The crystal is placed on a modern CCD- or CMOS-based diffractometer (e.g., a Bruker APEXII CCD).

-

Unit Cell & Data Strategy: A few initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. Based on this, a strategy for complete data collection is calculated.

-

Data Collection: The crystal is rotated in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å), and a full sphere of diffraction data is collected as a series of images.

-

Data Reduction: Software (e.g., Bruker's SAINT) is used to integrate the raw images to determine the intensity of each reflection. The data is then corrected for various effects (e.g., Lorentz and polarization factors) and scaled.

Part III: Structure Solution, Refinement, and Analysis

This stage transitions from experimental data to a chemical model.

Protocol:

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXS or SHELXT). This provides an initial electron density map from which a preliminary molecular model can be built.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

Part IV: Anticipated Structural Features & Analysis by Proxy

While the precise structure of this compound is yet to be determined, we can anticipate key features and illustrate the analytical process using data from the known structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile .[4]

Anticipated Features for this compound:

-

Hydrogen Bonding: The primary alcohol's hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitro group's oxygen atoms are strong acceptors. A robust network of intermolecular O-H···O hydrogen bonds is expected to be a dominant feature, defining the crystal packing.

-

Molecular Conformation: The planarity of the benzodioxole ring system will be a key feature. Significant torsion will likely be observed in the C-C-O-H linkage of the alcohol and the C-N bond of the nitro group, which is often twisted out of the aromatic plane to relieve steric strain.

-

π-π Interactions: The electron-deficient nitro-substituted aromatic ring may engage in offset π-π stacking interactions with adjacent rings.

Analysis of a Proxy Structure: 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile[4]

This related molecule provides a tangible example of the data that would be obtained and analyzed.

Table 1: Crystallographic Data for the Proxy Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₅N₃O₄ |

| Formula Weight | 243.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0953 (2) |

| b (Å) | 8.8847 (3) |

| c (Å) | 9.2212 (3) |

| α (°) | 84.470 (2) |

| β (°) | 67.634 (2) |

| γ (°) | 78.874 (2) |

| Volume (ų) | 527.30 (3) |

| Z | 2 |

| R-factor (R1) | 0.048 |

Data sourced from Acta Crystallographica Section E, 2011, 67, o3469.[4]

Structural Insights from the Proxy:

-

Non-Planarity: In this structure, the nitro group is significantly twisted out of the plane of the aromatic ring by 29.9°.[4] A similar deviation is expected for this compound.

-

Intermolecular Interactions: The crystal packing is stabilized by weak C-H···O interactions, forming specific, repeating patterns (graph-set motifs).[4] In this compound, these weaker interactions would be complemented by the much stronger O-H···O hydrogen bonds from the alcohol group, leading to a more robust three-dimensional network.

dot digraph "Intermolecular_Interactions" { graph [fontname="Arial", fontsize=12, splines=true, nodesep=0.8, ranksep=1.2]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368", style=dashed, arrowhead=none];

} dott Caption: Anticipated Primary Hydrogen Bond in Crystalline this compound.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step toward a complete understanding of its chemical and physical properties. This guide provides the necessary theoretical framework and practical, step-by-step protocols to achieve this goal. The resulting structural data—including precise bond lengths, conformation, and a detailed map of intermolecular interactions—would be of significant value to researchers in synthetic chemistry, materials science, and drug development, enabling more informed molecular design and application.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 15341-08-9 [smolecule.com]

- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 6-Nitropiperonyl Alcohol and Its Derivatives: Synthesis, Properties, and Applications

This guide provides an in-depth technical review of 6-nitropiperonyl alcohol, a versatile nitroaromatic compound, and its derivatives. We will explore its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a key intermediate in organic synthesis and as a valuable tool in chemical biology and drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and proteomics.

Introduction: The Significance of the 6-Nitropiperonyl Scaffold

This compound, formally known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a functionalized aromatic alcohol containing the distinctive piperonyl (3,4-methylenedioxybenzyl) moiety and a nitro group.[1][] This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic alcohol, opening avenues for a variety of chemical transformations.

Historically, the interest in nitroaromatic compounds has been driven by their utility as synthetic intermediates, particularly in the pharmaceutical and dye industries.[1] The nitro group can be readily reduced to an amine, a key functional group in a vast array of bioactive molecules. Furthermore, the piperonyl moiety is a common structural feature in many natural products and synthetic compounds with interesting biological activities.

This guide will delve into the fundamental aspects of this compound, providing a comprehensive overview of its synthesis, a detailed account of its properties, and an exploration of the synthesis and applications of its derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 15341-08-9 | [1] |

| Molecular Formula | C8H7NO5 | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Yellow powder | [] |

| Melting Point | 121-125 °C | [3] |

| IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl)methanol | [] |

| Synonyms | 3,4-Methylenedioxy-6-nitrobenzyl alcohol | [] |

Spectroscopic Data Interpretation:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[4][5] Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Characteristic C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, and C-O stretching of the alcohol and the methylenedioxy group will be observed in the fingerprint region (1000-1300 cm⁻¹).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit a singlet for the two protons of the methylenedioxy group (O-CH₂-O) typically between δ 5.9-6.1 ppm. The aromatic protons will appear as singlets in the downfield region. The benzylic protons (-CH₂OH) would likely appear as a doublet (or a singlet depending on the solvent and concentration) around δ 4.5-4.8 ppm, and the hydroxyl proton (-OH) would be a broad singlet with a variable chemical shift.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylenedioxy carbon (around δ 101 ppm), the benzylic carbon (around δ 64 ppm), and the carbon bearing the nitro group, which will be significantly deshielded.[4][6]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 197. Fragmentation patterns would likely involve the loss of the hydroxyl group, the nitro group, and cleavage of the benzylic C-C bond.[4][7]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic nitration of piperonyl alcohol (3,4-methylenedioxybenzyl alcohol).

References

- 1. Buy this compound | 15341-08-9 [smolecule.com]

- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 4. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-Nitropiperonyl Alcohol: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitropiperonyl alcohol (IUPAC name: (6-nitro-1,3-benzodioxol-5-yl)methanol), a versatile organic compound with significant applications in proteomics, organic synthesis, and as a photoremovable protecting group. This document delves into the historical synthesis of this molecule, detailing the evolution of synthetic methodologies. It provides in-depth, step-by-step protocols for both the historical and modern synthetic routes, emphasizing the chemical principles and experimental considerations that underpin these processes. Furthermore, this guide explores the compound's role in advanced applications, particularly its use in "caged" compounds for controlled release of bioactive molecules, and discusses its potential, though not yet fully realized, in the development of novel anticonvulsant and anti-inflammatory agents. Spectroscopic data are provided to aid in the characterization of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound, a derivative of piperonal, is a crystalline solid (typically a yellow powder) with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, a nitro group at the 6-position, and a hydroxymethyl group at the 5-position. This unique combination of functional groups, particularly the photolabile nitrobenzyl moiety, imparts distinctive chemical properties that make it a valuable tool in various scientific disciplines.

First synthesized in the late 20th century, this compound gained prominence for its application in photoremovable protecting group technologies, often referred to as "caged compounds".[1] The nitroaromatic structure allows for efficient cleavage upon irradiation with light, enabling the controlled release of protected molecules with high spatial and temporal precision.[3][4][5] This property is of particular interest in studying dynamic biological processes and for the targeted delivery of therapeutic agents.[6][7][8][9]

Beyond its use in photochemistry, this compound serves as a key intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the construction of more complex molecular architectures.[10] While direct applications in drug development are not extensively documented, its structural motifs are found in various bioactive molecules, suggesting its potential as a scaffold for the synthesis of novel therapeutic agents, including those with anticonvulsant and anti-inflammatory properties.[10][11][12][13][14]

This guide will provide a detailed exploration of the synthesis and applications of this compound, offering practical insights for researchers in both academic and industrial settings.

Historical Synthesis: A Two-Step Approach from Piperonal

The historical synthesis of this compound is a two-step process commencing from the readily available starting material, piperonal (also known as heliotropin). The first step involves the nitration of piperonal to form the intermediate, 6-Nitropiperonal. The subsequent step is the reduction of the aldehyde functionality to the corresponding primary alcohol.

Step 1: Nitration of Piperonal to 6-Nitropiperonal

The introduction of a nitro group onto the piperonal ring is a classic example of electrophilic aromatic substitution. The methylenedioxy group is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, nitration occurs at the position ortho to the formyl group and meta to the methylenedioxy bridge.

Causality Behind Experimental Choices: The choice of concentrated nitric acid as the nitrating agent is standard for this type of reaction. The reaction is typically carried out at or below room temperature to control the exothermicity of the nitration and to minimize the formation of side products. The use of an ice bath for isolation is a straightforward method to induce precipitation of the product, which has lower solubility in the cold acidic medium. The subsequent washing with sodium bicarbonate solution is crucial to neutralize any remaining acid, followed by washing with water to remove any inorganic salts.

Experimental Protocol: Synthesis of 6-Nitropiperonal [15]

-

Materials:

-

Piperonal (1.0 g, 6.66 mmol)

-

Concentrated Nitric Acid (HNO₃, 3.3 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water